Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is of interest due to its unique structure, which combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
The synthesis of Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves several steps. The general synthetic route includes the condensation of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole core The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial production methods for such compounds typically involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles can replace hydrogen atoms.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects . The benzimidazole core allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar compounds to Ethyl 4-(4-(methyloxy)phenyl)-2-oxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate include other benzimidazole derivatives such as:
2-Phenyl substituted benzimidazoles: These compounds have shown similar antiproliferative and antimicrobial activities.
Benzoxazole and benzothiazole derivatives: These compounds share structural similarities and exhibit comparable biological activities.
The uniqueness of this compound lies in its specific functional groups and the combination of the benzimidazole and pyrimido[1,2-a]benzimidazole moieties, which provide it with distinct chemical and biological properties .
Properties
Molecular Formula |
C28H27N3O4 |
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Molecular Weight |
469.5 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-oxo-1-(2-phenylethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C28H27N3O4/c1-3-35-27(33)24-25(20-13-15-21(34-2)16-14-20)31-23-12-8-7-11-22(23)29-28(31)30(26(24)32)18-17-19-9-5-4-6-10-19/h4-16,24-25H,3,17-18H2,1-2H3 |
InChI Key |
LOOCEAQWIDKKLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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